盐酸硫胺素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiamine, also known as vitamin B1, is a water-soluble vitamin that is found in some foods and may also be taken as a supplement . The body’s cells need thiamine to generate energy, develop, grow, and function . Thiamine plays a role in metabolizing glucose, which is part of the process used by the body to provide cells with energy .

Synthesis Analysis

Thiamine Hydrochloride has been synthesized in various ways. For instance, it has been synthesized by the conversion of benzaldehyde to benzoin using the vitamin, thiamin, as a catalyst . Another study reported the synthesis of a Zn (II)-thiamine HCl complex characterized by spectroscopic, thermal, and elemental analysis .Molecular Structure Analysis

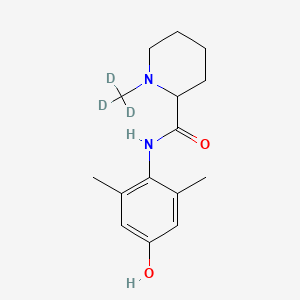

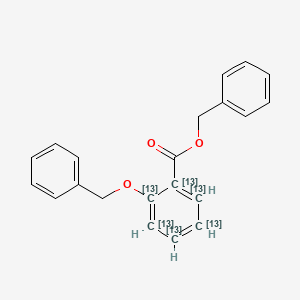

Thiamine is composed of a pyrimidine ring linked to a thiazole ring via a methylene bridge . The molecular formula of Thiamine Hydrochloride is C12H17N4OS.ClH.Cl, with an average mass of 337.27 g/mol .Chemical Reactions Analysis

Thiamine plays a key role in intracellular glucose metabolism. It is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . In the presence of adenosine triphosphate, thiamine forms thiamine pyrophosphate, a coenzyme essential for carbohydrate metabolism .Physical And Chemical Properties Analysis

Thiamine Hydrochloride is a colorless compound. It is soluble in water and insoluble in alcohol . It has a density of 1.3766 (rough estimate), a melting point of 250°C (dec.) (lit.), and a flashing point of 9°C .科学研究应用

驱虫剂开发

盐酸硫胺素已显示出作为有效驱虫剂的潜力,当制成水凝胶时,可提供针对蚊虫叮咬的长期保护。这种避蚊胺的替代品提供了显著的保护,证明了盐酸硫胺素在开发新型驱虫剂配方中的效用 (Halawany, Latif, & Badawi, 2021).

晶体形态和溶解度

对盐酸硫胺素在不同溶剂体系中的晶体形态的研究得出了可能影响其在药物制剂中的质量的发现。晶体形态的优化可以促进下游加工,并提高基于盐酸硫胺素的产品的稳定性和功效 (Yang et al., 2018).

有机合成中的催化

盐酸硫胺素已被用作各种有机化合物的合成中的有效催化剂,包括多氢喹啉衍生物。它作为可生物降解催化剂的作用展示了该化合物的多功能性及其在更环保的化学合成工艺中的潜力 (Somnath & Navnath, 2016).

辐射剂量测定

对盐酸硫胺素作为辐照剂量计的研究揭示了其测量辐射剂量的潜力。当暴露于 γ 射线时,盐酸硫胺素浓度的变化可用于确定辐射暴露,表明在放射治疗和安全方面的应用 (Li et al., 2013).

缓蚀

盐酸硫胺素作为酸性环境中金属(如铝)缓蚀剂的研究突出了其在工业应用中的潜力。盐酸硫胺素在防止腐蚀方面的有效性可能导致其用于保护基础设施和机械 (Yeo et al., 2018).

非辅酶调控作用

研究还集中于硫胺素的非辅酶作用,探索其在各种生物过程中的调控作用。这些发现强调了硫胺素作为维生素以外的更广泛的生物学意义 (Aleshin, Mkrtchyan, & Bunik, 2019).

作用机制

Target of Action

Thiamine, also known as vitamin B1, plays a key role in intracellular glucose metabolism . It is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamine also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .

Mode of Action

Thiamine is an essential coenzyme in carbohydrate metabolism. It combines with adenosine triphosphate to form thiamine pyrophosphate . When used for the treatment of ethylene glycol poisoning, thiamine is theorized to increase the formation of glycine, a non-toxic metabolite .

Biochemical Pathways

Thiamine plays a role in several biochemical pathways. It is involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched-chain amino acids . Thiamine diphosphate, the primary active form of thiamine, acts as a coenzyme in these pathways .

Pharmacokinetics

Thiamine is absorbed by both an active and non-saturable passive process . The systemic thiamine exposure increases non-linearly between 100 mg and 1500 mg doses . The slope of the area under the curve (AUC) vs dose, as well as the maximum concentration (Cmax) vs dose, plots are steepest at the lowest thiamine doses .

Result of Action

Thiamine plays an important role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue .

Action Environment

The stability of thiamine is significantly influenced by the pH of the environment . Thiamine is more stable in pH 3 than in pH 6 solutions . In pH 6 solutions, stability is dependent on initial thiamine concentration, with the 20 mg/mL thiamine salt solutions having an increased reaction rate constant compared to the 1 mg/mL solutions .

安全和危害

Thiamine Hydrochloride is generally considered safe but may be associated with allergic reactions when given in high amounts through an intravenous (IV) line . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid ingestion and inhalation .

未来方向

属性

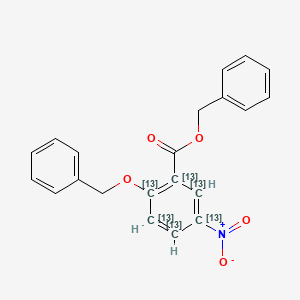

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHACBYQHDIYAIL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858470 |

Source

|

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74144-47-1, 1037-29-2 |

Source

|

| Record name | Thiazolium, 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-, chloride, hydrochloride (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74144-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)

![Ochratoxin C-[d5]](/img/structure/B583422.png)

![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)